![molecular formula C23H27N5O4 B2797562 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172069-04-3](/img/structure/B2797562.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Scientific Research Applications
Anthelmintic Evaluation
The anthelmintic activity of novel synthesized compounds, including those incorporating structures similar to the given chemical, was explored by Kumar and Sahoo (2014). Their study demonstrated that compounds with benzimidazole and triazole moieties exhibited significant anthelmintic activity against Pheretima posthumous, comparable to standard drugs like Albendazole and Piperazine (Kumar & Sahoo, 2014).
Antimicrobial and Antioxidant Agents
Naraboli and Biradar (2017) synthesized benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, showing potent antimicrobial and good antioxidant activities. This research underscores the potential of structurally similar compounds in developing new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).
ACAT-1 Inhibition for Disease Treatment
A study by Shibuya et al. (2018) identified a compound with a similar molecular structure as a potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, suggesting its potential use in treating diseases involving ACAT-1 overexpression. This compound showed significant oral absorption and solubility, marking it as a promising clinical candidate (Shibuya et al., 2018).
Anticancer Activity
The anticancer activity of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides was evaluated by Boddu et al. (2018) against several human cancer cell lines. This research offers insight into the potential therapeutic applications of compounds with similar structures in oncology (Boddu et al., 2018).
Enzyme Inhibition Studies
Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. Their findings highlight the utility of these compounds as inhibitors against α-glucosidase and acetylcholinesterase, indicating potential applications in managing diabetes and Alzheimer's disease, respectively (Abbasi et al., 2019).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-30-17-3-4-18-19(13-17)26-22(25-18)14-27-6-8-28(9-7-27)15-23(29)24-16-2-5-20-21(12-16)32-11-10-31-20/h2-5,12-13H,6-11,14-15H2,1H3,(H,24,29)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPAWYSHRZKTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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